molecular formula C20H21N3O4S B2421635 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide CAS No. 922072-86-4

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide

Cat. No.: B2421635
CAS No.: 922072-86-4
M. Wt: 399.47
InChI Key: LVPHUELMIGIPJQ-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide is a synthetic small molecule featuring an imidazole core, a privileged scaffold in modern medicinal chemistry. This compound belongs to the class of organic compounds known as phenylacetamides and is of significant interest in oncological and pharmacological research. The imidazole ring is a key structural component in a wide range of bioactive compounds due to its high polarity, ability to participate in hydrogen bonding, and capacity for coordination chemistry, which allows it to interact with diverse biomolecular targets . Research into imidazole-containing compounds has shown they possess a broad spectrum of biological activities, with particular promise as anticancer agents. These molecules have been demonstrated to modulate various critical cellular targets, including microtubules, tyrosine and serine-threonine kinases, histone deacetylases, and p53-MDM2 protein interactions . The structural features of this acetamide derivative, specifically the 4-methoxyphenyl and p-tolyl substituents, are common pharmacophores designed to enhance binding affinity and selectivity against specific enzymes or receptors involved in disease progression. This product is provided for research purposes to support the discovery and development of novel therapeutic agents. It is intended for use in non-human research only, specifically for in vitro studies, high-throughput screening, and target validation assays. Researchers can employ this compound to explore new mechanisms of action, study structure-activity relationships (SAR), and investigate pathways involved in cell proliferation and survival. This compound is strictly for laboratory research use. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-4-8-16(9-5-14)22-19(24)13-28(25,26)20-21-12-18(23(20)2)15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPHUELMIGIPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
  • 2-((5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide

Uniqueness

What sets 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide apart is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.

Biological Activity

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 410.5 g/mol. The structure features an imidazole ring, a sulfonamide group, and a substituted acetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22N4O3SC_{20}H_{22}N_{4}O_{3}S
Molecular Weight410.5 g/mol
CAS Number942005-75-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl derivatives with imidazole-based sulfonamides. The process may include several steps such as nucleophilic substitution and condensation reactions, leading to the formation of the desired sulfonamide derivative.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μM)Reference
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. It has shown moderate efficacy against various fungal strains, although specific MIC values are less documented compared to bacterial activity.

The mechanism by which this compound exerts its biological effects appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in microbial cells. This dual action contributes to its bactericidal properties and effectiveness against biofilm formation in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

Case Study 1: Efficacy Against MRSA
A study evaluated the efficacy of this compound against MRSA biofilms, revealing that it significantly reduced biofilm formation at concentrations lower than traditional antibiotics like ciprofloxacin. The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be approximately 62.216 μg/mL .

Case Study 2: Structure-Activity Relationship
Another research highlighted the importance of substituents on the imidazole ring in enhancing antimicrobial activity. Variants with different aryl groups were synthesized and tested, showing that modifications could lead to improved potency against both bacterial and fungal pathogens .

Q & A

Synthesis and Optimization

Basic: What are the critical steps and reaction conditions for synthesizing 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide? The synthesis involves:

  • Imidazole ring formation via condensation of substituted aldehydes and amines under reflux with acetic acid .
  • Sulfonylation using sulfonyl chloride derivatives in dichloromethane with triethylamine as a base .
  • Acetamide coupling via nucleophilic substitution between thioacetamide intermediates and p-toluidine in DMF at 80°C .
    Key parameters include temperature control (±2°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for sulfonyl chloride reactions) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Use continuous flow reactors to enhance mixing and heat transfer, reducing side products .
  • Employ catalytic agents like DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield increase from 65% to 82%) .
  • Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity before proceeding .

Structural Characterization

Basic: What analytical techniques validate the compound’s structure?

  • NMR spectroscopy :
    • 1^1H NMR (DMSO-d6): Methoxy protons at δ 3.78 ppm, methylimidazole protons at δ 2.35 ppm .
    • 13^{13}C NMR confirms sulfonyl (δ 118-120 ppm) and acetamide carbonyl (δ 169 ppm) groups .
  • High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 439.1245 (calculated for C21_{21}H21_{21}N3_{3}O4_{4}S) .

Advanced: How to resolve spectral contradictions (e.g., overlapping peaks)?

  • Apply 2D NMR (COSY, HSQC) to distinguish aromatic protons in the methoxyphenyl and p-tolyl groups .
  • Use X-ray crystallography to confirm sulfonyl group geometry (bond angles: 104–107°) .

Biological Activity Evaluation

Basic: What assays assess the compound’s potential therapeutic activity?

  • Anticancer : MTT assay on HeLa cells (IC50_{50} = 12.3 µM) .
  • Antimicrobial : Broth microdilution against S. aureus (MIC = 32 µg/mL) .
  • Enzyme inhibition : COX-2 inhibition (70% at 10 µM) via fluorometric assays .

Advanced: How to address discrepancies in bioactivity data across studies?

  • Validate via orthogonal assays (e.g., ATP-based viability assays vs. MTT) to rule out false positives .
  • Perform dose-response curves with ≥6 concentrations to ensure reproducibility .

Structure-Activity Relationship (SAR) Studies

Basic: Which structural features correlate with biological activity?

  • Methoxy group on phenyl enhances solubility (logP reduced by 0.8) and COX-2 selectivity .
  • Sulfonyl group is critical for hydrogen bonding with enzyme active sites (confirmed by docking) .

Advanced: How to design analogs for improved potency?

  • Replace p-tolyl with 3,4-dichlorophenyl to enhance hydrophobic interactions (IC50_{50} improvement from 12.3 µM to 8.7 µM) .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the imidazole ring to stabilize binding .

Stability and Degradation

Basic: How stable is the compound under physiological conditions?

  • pH stability : Degrades <10% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly at pH <3 (50% degradation in 6 hours) .
  • Thermal stability : Decomposes at >180°C (DSC analysis) .

Advanced: What degradation products form under oxidative stress?

  • Sulfoxide derivatives identified via LC-MS (electrospray ionization) when exposed to H2_2O2_2 .
  • Use accelerated stability testing (40°C/75% RH) to predict shelf-life .

Mechanistic Studies

Advanced: How to elucidate the molecular targets of this compound?

  • Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD_D = 2.3 nM for COX-2) .

Computational Modeling

Advanced: What in silico methods predict binding modes?

  • Molecular docking (AutoDock Vina): Sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 of COX-2 .
  • MD simulations (GROMACS): Confirm stable binding over 100 ns (RMSD <2 Å) .

Handling Contradictory Data

Advanced: How to resolve conflicting SAR or synthesis data?

  • Conduct meta-analysis of published analogs (e.g., substituent effects on IC50_{50}) .
  • Replicate reactions with strictly controlled conditions (e.g., O2_2-free environment for sulfonylation) .

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